5-Benzylsulphonyl-o-anisidine
Description
5-Benzylsulphonyl-o-anisidine (CAS 2815-50-1, molecular formula C₁₄H₁₅NO₃S) is a sulfonamide derivative characterized by a benzylsulphonyl group attached to an o-anisidine backbone (2-methoxy-5-aminophenyl). Its structure combines electron-donating (methoxy) and electron-withdrawing (sulphonyl) groups, creating a unique electronic profile that influences its solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
5-benzylsulfonyl-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-18-14-8-7-12(9-13(14)15)19(16,17)10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTHAADPPZNOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182421 | |
| Record name | 5-Benzylsulphonyl-o-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2815-50-1 | |
| Record name | 2-Methoxy-5-[(phenylmethyl)sulfonyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2815-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Benzylsulfonyl-o-anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002815501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Benzylsulphonyl-o-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzylsulphonyl-o-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-BENZYLSULFONYL-O-ANISIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VT5CRN4SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylsulphonyl-o-anisidine typically involves the reaction of o-anisidine with benzylsulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 5-Benzylsulphonyl-o-anisidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted anisidine derivatives.
Scientific Research Applications
5-Benzylsulphonyl-o-anisidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Benzylsulphonyl-o-anisidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize 5-Benzylsulphonyl-o-anisidine, a comparison with analogous sulfonamide and aryl-sulphonyl compounds is critical. Below is a detailed analysis:
Structural and Functional Group Comparison
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Functional Groups Present |
|---|---|---|---|---|
| This compound | 2815-50-1 | C₁₄H₁₅NO₃S | Benzylsulphonyl, methoxy, amine | Sulphonyl, methoxy, primary amine |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | 4489-34-3 | C₅H₄Cl₂N₂O₂S | Methylsulphonyl, dichloro, pyrimidine | Sulphonyl, chloro, heteroaromatic |
Key Observations :
- Sulphonyl Group : Both compounds feature a sulphonyl group, but this compound has a bulkier benzylsulphonyl substituent, which may reduce solubility in polar solvents compared to the methylsulphonyl group in the pyrimidine derivative .
- Aromatic Systems: The anisidine backbone in this compound is a benzene ring, whereas the pyrimidine derivative contains a nitrogen-rich heterocycle.
- In contrast, the dichloro substituents in the pyrimidine compound contribute to electron withdrawal, stabilizing the ring against such reactions .
Physicochemical Properties
Limited empirical data are available for direct comparison, but inferences can be drawn from structural features:
- Solubility : The benzylsulphonyl group in this compound likely reduces aqueous solubility compared to smaller sulphonyl derivatives like methylsulphonyl compounds.
- Stability : The o-anisidine structure may exhibit lower thermal stability than pyrimidine-based sulphonyl compounds due to steric hindrance between the methoxy and sulphonyl groups.
Biological Activity
5-Benzylsulphonyl-o-anisidine, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H17N1O2S1
- CAS Number : 2815-50-1
This compound features a benzyl group, a sulfonyl group, and an anisidine moiety, which are believed to play significant roles in its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In a study evaluating various sulfonamide derivatives, this compound demonstrated effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A series of in vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The cytotoxic effects were evaluated using assays such as MTT and Annexin V staining. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
| A549 | 20 |
The mechanism of action of this compound appears to involve multiple pathways:
- Inhibition of Enzyme Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
- Induction of Apoptosis : In cancer cells, the compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.
Case Studies and Research Findings
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A comparative study published in the Journal of Medicinal Chemistry reported that derivatives of sulfonamide compounds, including this compound, showed enhanced activity against resistant strains of bacteria when used in combination with other antibiotics .
- Cancer Research : A study published in Cancer Letters demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer . The study concluded that further investigation into its pharmacokinetics and safety profile is warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
